molecular formula C9H8N2O2 B8634164 Pyrrolo[2,3-c]pyridin-1-yl-acetic acid

Pyrrolo[2,3-c]pyridin-1-yl-acetic acid

Cat. No.: B8634164
M. Wt: 176.17 g/mol
InChI Key: UGUMHBYLVRIMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Fused Pyrrolopyridine Scaffolds in Modern Chemical Research

Fused pyrrolopyridine systems, a class of heterocyclic compounds formed by the fusion of a pyrrole (B145914) and a pyridine (B92270) ring, represent a cornerstone in modern medicinal chemistry. These structures, also known as azaindoles, are of significant interest due to their presence in a variety of biologically active molecules and natural products. mdpi.comnih.gov The pyrrolopyridine framework exists in six distinct isomeric forms, each defined by the relative orientation of the nitrogen atoms and the fusion points of the two rings. mdpi.comnih.gov

This structural scaffold is considered a "privileged" structure in drug discovery, as it contains two essential pharmacophores: the pyrrole and the pyridine moieties. mdpi.com This unique combination imparts favorable physicochemical properties, such as molecular polarity and the potential for hydrogen bonding, which can enhance membrane permeability and interaction with biological targets. researchgate.net The versatility of the pyrrolopyridine scaffold is demonstrated by its incorporation into numerous therapeutic agents with a wide array of pharmacological activities. mdpi.com Notable examples of FDA-approved drugs containing a pyrrolopyridine core include Vemurafenib and Pexidartinib, which are utilized in anticancer therapies. nih.gov Research has extensively documented the broad spectrum of biological activities associated with pyrrolopyridine derivatives, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, anti-inflammatory, and antitumor effects. mdpi.comnih.govnih.gov

The Pyrrolo[2,3-c]pyridine Core as a Promising Heterocyclic Scaffold

Among the six isomers, the Pyrrolo[2,3-c]pyridine core, systematically known as 6-azaindole (B1212597), has emerged as a particularly promising scaffold for the development of novel therapeutic agents. researchgate.net Its structure has proven to be an extraordinarily versatile pharmacophore, widely employed in the design of kinase inhibitors and antiproliferative agents. researchgate.net The significant academic and industrial interest in this specific core is evidenced by the large volume of research dedicated to its synthesis, structural modification, and biological evaluation. researchgate.netnbuv.gov.ua

The Pyrrolo[2,3-c]pyridine framework serves as the foundational structure for compounds targeting a range of diseases, including various cancers and Alzheimer's disease. researchgate.net For instance, functionalized derivatives of the 6-azaindole core have been identified as potent potassium-competitive acid blockers (P-CABs), which are investigated for their potential to treat conditions related to excessive gastric acid secretion. nbuv.gov.ua The synthetic accessibility and the capacity for chemical modification at multiple positions on the bicyclic ring system allow chemists to fine-tune the molecule's properties to optimize its interaction with specific biological targets, such as the H+/K+-ATPase enzyme in the case of P-CABs. nbuv.gov.ua This combination of inherent biological relevance and synthetic versatility has solidified the Pyrrolo[2,3-c]pyridine core as a high-value scaffold in contemporary drug discovery programs. nbuv.gov.ua

Research Landscape and Future Directions for Pyrrolo[2,3-c]pyridin-1-yl-acetic Acid within Medicinal and Synthetic Chemistry

While the broader Pyrrolo[2,3-c]pyridine scaffold is well-established, the specific derivative, this compound, is primarily recognized for its potential as a synthetic intermediate rather than as a final therapeutic product. The introduction of an acetic acid moiety at the N-1 position of the pyrrole ring provides a crucial functional handle for further chemical elaboration. This carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides, enabling the construction of large, diverse libraries of novel compounds for biological screening.

The general strategy for synthesizing such a compound would involve the N-alkylation of the 1H-pyrrolo[2,3-c]pyridine core with a suitable two-carbon electrophile containing a protected carboxylate, such as ethyl bromoacetate (B1195939), followed by hydrolysis of the ester to yield the desired carboxylic acid. This approach allows for the creation of derivatives where the Pyrrolo[2,3-c]pyridine core is linked to other molecular fragments, a common strategy in fragment-based drug design and lead optimization.

Given the established potency of the 6-azaindole scaffold, future research on this compound is expected to focus on its use as a building block. researchgate.net By creating a series of amide derivatives, for example, researchers can systematically explore the structure-activity relationship (SAR) of novel compounds targeting kinases or other enzymes implicated in disease. The acetic acid side chain acts as a spacer, positioning the core scaffold at an optimal distance and orientation for binding to a target's active site, a feature known to be important for the activity of some heterocyclic compounds. nih.gov Therefore, the primary significance of this compound lies in its enabling role in the synthesis and discovery of next-generation therapeutic agents.

Research Data on Pyrrolopyridine Derivatives

The following table summarizes the biological activity of various pyrrolopyridine derivatives, illustrating the therapeutic potential of this class of compounds. The data is compiled from different studies and showcases inhibitory concentrations against various cancer cell lines and kinases.

Compound ClassSpecific DerivativeTargetMeasured Activity (IC50)Source
Pyrrolo[3,2-c]pyridineCompound 1eFMS Kinase60 nM nih.gov
Pyrrolo[3,2-c]pyridineCompound 1rFMS Kinase30 nM nih.gov
Pyrrolo[3,2-c]pyridineCompound 1rBone Marrow-Derived Macrophages (BMDM)84 nM nih.gov
1H-pyrrolo[3,2-c]pyridineCompound 10tHeLa (Cervical Cancer)0.12 µM tandfonline.comnih.gov
1H-pyrrolo[3,2-c]pyridineCompound 10tSGC-7901 (Gastric Cancer)0.15 µM tandfonline.comnih.gov
1H-pyrrolo[3,2-c]pyridineCompound 10tMCF-7 (Breast Cancer)0.21 µM tandfonline.comnih.gov
1H-Pyrrolo[2,3-b]pyridineCompound 22CDK8 Kinase48.6 nM acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-pyrrolo[2,3-c]pyridin-1-ylacetic acid

InChI

InChI=1S/C9H8N2O2/c12-9(13)6-11-4-2-7-1-3-10-5-8(7)11/h1-5H,6H2,(H,12,13)

InChI Key

UGUMHBYLVRIMRI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C=CN2CC(=O)O

Origin of Product

United States

Synthetic Methodologies for Pyrrolo 2,3 C Pyridin 1 Yl Acetic Acid and Analogous Scaffolds

De Novo Synthesis Strategies for the Pyrrolo[2,3-c]pyridine Core

The formation of the pyrrolo[2,3-c]pyridine (6-azaindole) nucleus is a critical step in the synthesis of the target molecule. Key strategies include building the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring or vice versa.

Cycloaddition and Cyclocondensation Reactions in Pyrrolopyridine Synthesis

Cycloaddition and cyclocondensation reactions are powerful methods for constructing heterocyclic rings. rsc.orgyoutube.com These reactions involve the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single step, providing efficient access to complex molecular architectures.

Cycloaddition Reactions: [4+2] cycloaddition reactions, such as the hetero-Diels-Alder reaction, are utilized to form the pyridine ring. rsc.org For instance, 1-azadienes can react with various dienophiles to construct the pyridine core. rsc.org Another approach involves the [3+2] cycloaddition of azomethine ylides with suitable dipolarophiles like maleimides to form pyrrolidine (B122466) rings, which can be further elaborated into the pyrrolo[2,3-c]pyridine system. rsc.org Benzyne-promoted aza-Diels–Alder cycloaddition with (E)-2-arylideneaminopyrroles has also been shown to produce pyrrolo[2,3-c]isoquinolines, a related scaffold. nih.gov

Cyclocondensation Reactions: Cyclocondensation reactions are widely used for the synthesis of the pyridine portion of the scaffold. These reactions typically involve the condensation of a 1,5-dicarbonyl compound or its equivalent with ammonia (B1221849) or an ammonia source. youtube.com The condensation of 5-aminopyrazoles with pyruvic acid and aromatic aldehydes represents a multicomponent approach to generate pyrazolopyridines, demonstrating the utility of cyclocondensation in building fused pyridine systems. researchgate.net

Table 1: Examples of Cycloaddition and Cyclocondensation Reactions in Pyrrolopyridine Synthesis

Reaction Type Reactants Product Scaffold Reference
Hetero-Diels-Alder 1-Azadiene derivatives and 2-carbon π-components Pyridine rsc.org
[3+2] Cycloaddition Azomethine ylides and maleimides Hexahydropyrrolo[3,4-c]pyrrole rsc.org
Aza-Diels-Alder (E)-2-arylideneaminopyrroles and benzyne Pyrrolo[2,3-c]isoquinoline nih.gov
Cyclocondensation 5-Aminopyrazoles, pyruvic acid, and aldehydes Pyrazolopyridine researchgate.net

Palladium-Catalyzed Cyclization Approaches for Pyrrolo[2,3-c]pyridine Formation

Palladium-catalyzed reactions have become indispensable tools in organic synthesis, offering mild and efficient routes to complex heterocycles. nih.gov Several palladium-catalyzed methods have been developed for the synthesis of the pyrrolo[2,3-c]pyridine core.

One prominent strategy is the Sonogashira coupling followed by cyclization. For example, the reaction of tert-butyl (4-iodopyridin-3-yl)carbamate with a terminal alkyne, followed by heating, leads to smooth cyclization to form the 2-substituted pyrrolo[2,3-c]pyridine. nbuv.gov.ua Another approach involves a tandem C-N coupling and cyclization of 3-bromo-4-(arylethynyl)pyridines with amines to produce a range of pyrrolo[2,3-c]pyridines. nbuv.gov.ua

Palladium-catalyzed intramolecular C-N coupling is also employed. The reaction of gem-dichloro olefins with boronic acids can lead to 2-substituted 6-azaindoles through a tandem process. nbuv.gov.ua Furthermore, the palladium-catalyzed reductive cyclization of 3-nitro-4-styrylpyridine, mediated by carbon monoxide, has been used to synthesize 2-phenyl-1H-pyrrolo[2,3-c]pyridine. nbuv.gov.ua The synthesis of 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones has been achieved through a palladium-catalyzed sequential cross-coupling and cyclization process. nih.gov

Table 2: Palladium-Catalyzed Reactions for Pyrrolo[2,3-c]pyridine Formation

Reaction Name Key Intermediates Resulting Scaffold Reference
Sonogashira Coupling/Cyclization 3-Bromo-4-(arylethynyl)pyridines 2-Substituted Pyrrolo[2,3-c]pyridines nbuv.gov.ua
Suzuki Coupling/C-N Coupling gem-Dichloro olefins and boronic acids 2-Substituted 6-Azaindoles nbuv.gov.ua
Reductive Cyclization 3-Nitro-4-styrylpyridine 2-Phenyl-1H-pyrrolo[2,3-c]pyridine nbuv.gov.ua
Cross-Coupling/Cyclization 4-Hydroxyquinolin-2(1H)-ones 3H-Pyrrolo[2,3-c]quinolin-4(5H)-ones nih.gov

One-Pot Multicomponent Reaction Strategies for Pyrrolopyridines

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single reaction vessel. ccspublishing.org.cnrsc.org This approach minimizes waste, saves time, and simplifies purification processes. Several MCRs have been developed for the synthesis of pyrrole and pyridine rings, which can be applied to the formation of pyrrolopyridine scaffolds. mdpi.comresearchgate.netnih.govresearchgate.net

For instance, a one-pot, three-component reaction involving 2-aminophenols, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate has been used to create novel pyrrolo[2,1-c] nbuv.gov.uaresearchgate.netbenzoxazines. ccspublishing.org.cn Similarly, polysubstituted 2-aminopyrroles can be prepared through MCRs of aldehydes, N-(sulfonamido)-acetophenones, and activated methylene (B1212753) compounds. nih.gov These pyrrole products can serve as precursors for fused heterocyclic systems like pyrrolopyridines. nih.gov A two-step process starting with a multicomponent reaction to form 1,5-diketones, followed by reaction with ammonium (B1175870) acetate (B1210297), has been shown to yield polycyclic pyrrolopyridine derivatives. researchgate.netscilit.com

Reductive Cyclization Methods for Pyrrolo[2,3-c]pyridine Ring Closure

Reductive cyclization is a common and effective method for the final ring-closing step to form the pyrrole moiety of the pyrrolo[2,3-c]pyridine system. nbuv.gov.ua This strategy typically involves the reduction of a nitro group on the pyridine ring, which is ortho to a side chain containing a suitable functional group, followed by intramolecular cyclization.

A classic example is the Bartoli indole (B1671886) synthesis, which involves the reaction of nitroarenes with vinyl Grignard reagents. nbuv.gov.ua A variation of this involves the reaction of 4-methyl-3-nitropyridines with reagents like dimethylacetamide dimethyl acetal (B89532) (DMFDMA) to form enamines, whose subsequent reductive cyclization leads to the target pyrrolo[2,3-c]pyridines in high yields. nbuv.gov.ua

Another widely used method is the condensation of nitropyridines with compounds like diethyl oxalate (B1200264) or diethyl malonate. The resulting intermediates undergo reductive cyclization to yield functionalized pyrrolo[2,3-c]pyridines. nbuv.gov.uaresearchgate.net For example, the condensation of 4-chloro-3-nitropyridine (B21940) with ethyl cyanoacetate, followed by intramolecular cyclization using powdered zinc in acetic acid, leads to the formation of ethyl 2-amino-1H-6-azaindole-3-carboxylate. nbuv.gov.uaresearchgate.net

Table 3: Common Reducing Agents in Reductive Cyclization for Pyrrolopyridine Synthesis

Reducing Agent Substrate Type Product Reference
Zinc in Acetic Acid Enamines from 4-methyl-3-nitropyridines Pyrrolo[2,3-c]pyridines nbuv.gov.ua
Zinc in Acetic Acid Ethyl 2-cyano-2-(3-nitropyridin-4-yl)acetate Ethyl 2-amino-1H-6-azaindole-3-carboxylate nbuv.gov.uaresearchgate.net
SnCl₂·H₂O Diethyl 2-(nitropyridyl)malonates Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylates nbuv.gov.ua
Palladium on Carbon (Pd/C) Diethyl 2-(nitropyridyl)malonates Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylates nbuv.gov.ua

Introduction and Elaboration of the Acetic Acid Moiety

Once the pyrrolo[2,3-c]pyridine core is synthesized, the next step is the introduction of the acetic acid group at the N-1 position of the pyrrole ring.

Esterification and Subsequent Hydrolysis for Carboxylic Acid Formation

A common and straightforward method to introduce the acetic acid moiety is through N-alkylation of the pyrrolo[2,3-c]pyridine core with an ethyl bromoacetate (B1195939) or a similar haloacetate ester. This reaction typically proceeds under basic conditions to deprotonate the pyrrole nitrogen, which then acts as a nucleophile.

Following the successful N-alkylation to form the ester precursor, the final step is the hydrolysis of the ester to the corresponding carboxylic acid. google.com This is typically achieved through either acidic or basic hydrolysis. google.com Alkaline hydrolysis, for example using sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution, is frequently employed to convert the ester to the carboxylate salt. google.com Subsequent acidification of the reaction mixture then precipitates the desired Pyrrolo[2,3-c]pyridin-1-yl-acetic acid. google.com

This two-step sequence of esterification followed by hydrolysis is a well-established and reliable method for the preparation of carboxylic acids from their corresponding esters in heterocyclic chemistry. google.comgoogle.com

Direct Alkylation or Acylation Strategies for Acetic Acid Chain Attachment

The introduction of an acetic acid moiety at the N-1 position of the pyrrolo[2,3-c]pyridine core is commonly achieved through direct N-alkylation. This strategy is a fundamental and widely used method for functionalizing N-H containing heterocyclic compounds. mdpi.com The general approach involves the deprotonation of the pyrrole nitrogen followed by nucleophilic substitution on an appropriate electrophile.

The process typically begins with the generation of the corresponding anion of the pyrrolo[2,3-c]pyridine scaffold. mdpi.com This is accomplished by treating the parent heterocycle with a suitable base. The choice of base is crucial and can range from alkali metal hydrides, such as sodium hydride (NaH), to carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), often in an aprotic polar solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). mdpi.comresearchgate.net The resulting highly conjugated anion serves as a potent nucleophile. mdpi.com

Following deprotonation, the anion is treated with an alkylating agent containing a two-carbon chain with an ester group, which serves as a precursor to the carboxylic acid. A common and effective reagent for this purpose is an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. mdpi.com The reaction proceeds via an Sₙ2 mechanism, where the pyrrole nitrogen attacks the electrophilic carbon of the haloacetate, displacing the halide and forming a C-N bond. This step yields the corresponding ester, ethyl pyrrolo[2,3-c]pyridin-1-yl-acetate.

The final step in the synthesis is the hydrolysis of the ester to the desired carboxylic acid. This is typically achieved under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide, followed by acidic workup to protonate the carboxylate and yield the final product, this compound. Microwave-assisted methods have also been shown to be effective, often reducing reaction times and increasing yields for N-alkylation of similar heterocyclic systems. researchgate.net

Table 1: General Conditions for N-Alkylation with Ethyl Haloacetates

Parameter Common Reagents/Conditions Purpose Reference
Base NaH, K₂CO₃, Cs₂CO₃ Deprotonation of the pyrrole N-H mdpi.com
Solvent DMF, NMP Aprotic polar medium to dissolve reactants mdpi.comresearchgate.net
Alkylating Agent Ethyl chloroacetate, Ethyl bromoacetate Provides the acetate side chain mdpi.com
Hydrolysis Aqueous NaOH or KOH, followed by HCl Converts the ethyl ester to a carboxylic acid

Preparation of Isotopically Labeled this compound Derivatives

Isotopically labeled compounds are indispensable tools in metabolic studies and in vivo imaging. The synthesis of labeled pyrrolo[2,3-c]pyridine derivatives can be achieved by incorporating isotopes such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). nih.gov

One documented method involves the preparation of a tritiated derivative of a complex molecule containing a pyrrolo[2,3-c]pyridine core. The synthesis was accomplished through catalytic tritium exchange. In this specific example, a precursor compound was suspended in a mixture of dimethylformamide and Hunig's Base with a 10% Palladium on Carbon (Pd/C) catalyst. rsc.org The vessel was charged with tritium gas (³H₂), and the reaction was stirred overnight at room temperature. rsc.org This process facilitates the exchange of hydrogen atoms on the molecule with tritium. After purification, a radiochemical purity of 99.8% was achieved with a high specific activity of 79.7 Ci/mmol. rsc.org

While direct labeling of this compound is not detailed in the provided sources, the general strategies used for other heterocyclic systems are applicable. For instance, the synthesis of other labeled pyrrolopyrimidine analogs has involved the use of precursors already containing the desired isotope. nih.gov This can include:

Carbon-14 (¹⁴C): Introducing a ¹⁴C label, often at a specific position like the C-2 of a pyrimidine (B1678525) ring or within a methyl group. nih.gov

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N): Incorporating stable isotopes into the core rings, such as at the C-2, C-4, and C-6 positions and N-1 and N-3 positions of a pyrimidine ring, respectively. nih.gov

Deuterium (²H): Replacing hydrogen atoms with deuterium, for example, within a methyl group attached to the heterocyclic system. nih.gov

These labeling strategies are crucial for conducting detailed in vitro and in vivo studies of experimental drugs. nih.gov

Synthetic Challenges and Methodological Advancements in Pyrrolo[2,3-c]pyridine Synthesis

The construction of the core pyrrolo[2,3-c]pyridine (6-azaindole) scaffold presents several synthetic challenges, but significant methodological advancements have expanded the toolkit available to chemists. nbuv.gov.ua The primary approaches can be categorized by the method of ring formation. nbuv.gov.ua

One of the most common and versatile methods for forming the pyrrolo[2,3-c]pyridine framework is the Bartoli reaction . nbuv.gov.ua This reaction typically involves the interaction of a 2-halogen-3-nitropyridine with a vinyl Grignard reagent. nbuv.gov.ua Its widespread use is due to the good availability of halogenated nitropyridine precursors and the generally high yields of the target compounds. nbuv.gov.ua This method facilitates the incorporation of various alkyl groups at key positions on the pyrrole ring. nbuv.gov.ua

Another classical approach is the Fischer indole synthesis . This method has been used as a metal-free alternative for creating the 6-azaindole (B1212597) core, for example, through the cyclization of 3-hydrazinyl-2-methoxypyridine (B573460) with a protected phenylacetaldehyde. nbuv.gov.ua

Reductive cyclization represents another major pathway. This strategy often starts with substituted nitropyridines that are condensed with reagents like diethyl oxalate or ethyl cyanoacetate. researchgate.netnbuv.gov.ua The resulting intermediate undergoes an intramolecular cyclization, typically promoted by a reducing agent such as zinc powder in acetic acid or tin(II) chloride (SnCl₂·H₂O), to form the pyrrole ring. researchgate.net For instance, the condensation of 4-chloro-3-nitropyridine with ethyl cyanoacetate, followed by reductive cyclization with zinc in acetic acid, yields an amino-substituted 6-azaindole carboxylate. researchgate.net

More recent advancements have leveraged transition-metal catalysis. The Sonogashira coupling reaction, for example, has been employed in tandem with an intramolecular cyclization to construct the 6-azaindole core. researchgate.net This involves coupling a substituted iodopyridine with a terminal alkyne, where the resulting product smoothly cyclizes upon heating to form the bicyclic system. researchgate.net These modern techniques have significantly expanded the synthetic possibilities and functionalization capabilities for producing pyrrolo[2,3-c]pyridines. researchgate.net

Table 2: Comparison of Synthetic Routes to the Pyrrolo[2,3-c]pyridine Core

Method Typical Precursors Key Reagents/Conditions Advantages/Features Reference
Bartoli Reaction 2-Halogen-3-nitropyridines, Vinyl Grignard reagents THF or Toluene as solvent Versatile, high yields, readily available precursors nbuv.gov.ua
Fischer Synthesis Hydrazinylpyridines, Aldehydes/Ketones Acid catalysis Metal-free alternative nbuv.gov.ua
Reductive Cyclization Nitropyridines, Diethyl oxalate or Ethyl cyanoacetate Zinc in acetic acid, SnCl₂·H₂O Builds functionalized pyrrole rings (e.g., with amino or carboxylate groups) researchgate.netnbuv.gov.ua
Sonogashira Coupling/Cyclization Iodopyridines, Terminal alkynes Pd catalyst, Cu co-catalyst, Heat Tandem reaction, allows for complex side-chain introduction researchgate.net

Derivatization and Structural Modification of Pyrrolo 2,3 C Pyridin 1 Yl Acetic Acid Frameworks

N1-Functionalization of the Pyrrole (B145914) Nitrogen Atom

The nitrogen atom of the pyrrole ring (N1) is a key site for introducing structural diversity. While the presence of the acetic acid group at the N1 position in the target molecule means this position is already substituted, functionalization strategies often target the N-H of the parent pyrrolo[2,3-c]pyridine core before the installation of the acetic acid side chain.

Alkylation and arylation reactions can be performed on the pyrrole nitrogen to introduce a wide variety of substituents. For the related pyrrolo[2,3-c]pyridine-7-one scaffold, alkylation and arylation reactions have been shown to proceed regioselectively, yielding N6-substituted derivatives, demonstrating the accessibility of this nitrogen atom for functionalization. enamine.net The N-alkylation of pyridine (B92270) and related nitrogen heterocycles can be achieved using various organometallic reagents, including those based on lithium, magnesium, and zinc, which can proceed via single electron-transfer processes. nih.gov These methods allow for the introduction of diverse alkyl and aryl groups, which can significantly influence the molecule's steric and electronic properties, and ultimately its biological activity.

Substituent Diversification on the Pyrido Moiety

The pyridine portion of the pyrrolo[2,3-c]pyridine nucleus offers multiple positions for substitution, allowing for fine-tuning of the molecule's properties. A common strategy involves initial halogenation of the pyridine ring, which installs a reactive handle for subsequent functionalization, most notably through palladium-catalyzed cross-coupling reactions. nbuv.gov.ua

The synthesis of highly functionalized 6-azaindoles can be achieved through various methods, including the iodine-mediated electrophilic cyclization of precursors, which directly installs substituents onto the final heterocyclic framework. researchgate.net This approach facilitates the incorporation of a wide range of alkyl and aryl groups at critical positions of the pyridine ring, which is essential for optimizing the molecule's interaction with biological targets such as protein kinases. nbuv.gov.ua

Modifications and Homologation of the Acetic Acid Side Chain

The acetic acid side chain at the N1 position is not merely a substituent but also a versatile functional handle for further derivatization. Standard organic transformations can be employed to modify this group, thereby altering the compound's polarity, size, and hydrogen-bonding capabilities.

Common Modifications of the Acetic Acid Moiety:

Esterification: Reaction of the carboxylic acid with various alcohols under acidic catalysis yields the corresponding esters. This modification can improve cell permeability and alter pharmacokinetic properties.

Amidation: The carboxylic acid can be coupled with a diverse range of primary or secondary amines using standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form amides. nih.gov This allows for the introduction of numerous substituents to explore structure-activity relationships.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (2-(pyrrolo[2,3-c]pyridin-1-yl)ethanol) using powerful reducing agents like lithium aluminum hydride. This alcohol can then be used in further synthetic transformations.

Homologation: The carbon chain can be extended through methods such as the Arndt-Eistert reaction, which converts the acetic acid moiety into a propionic acid derivative, allowing for the exploration of the optimal linker length for biological activity.

These modifications are crucial for creating analogues with improved therapeutic efficacy or reduced toxicity. nih.gov

Advanced Cross-Coupling Reactions for Pyrrolo[2,3-c]pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic scaffolds, including the pyrrolo[2,3-c]pyridine core. researchgate.net These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. mdpi.com This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents onto the pyrrolo[2,3-c]pyridine framework.

An example of this approach involves the Suzuki coupling of a Boc-protected 6-azaindole (B1212597) with various arylboronic acids. researchgate.net The reaction, catalyzed by a palladium acetate (B1210297) and S-Phos system, effectively couples substituents such as phenyl, 2-methylphenyl, and 4-methoxyphenyl (B3050149) to the heterocyclic core. researchgate.net Typical conditions involve a palladium catalyst like Pd(dppf)Cl₂, a base such as potassium carbonate, and a solvent system like dimethoxyethane or a dioxane/water mixture. mdpi.commdpi.com

Reactant 1 (Halide)Reactant 2 (Boronic Acid)Catalyst/LigandBaseProductYieldRef
Boc-protected bromopyrrolopyridinePhenylboronic acidPd(OAc)₂ / S-PhosK₃PO₄Boc-protected phenylpyrrolopyridine91% researchgate.net
Boc-protected bromopyrrolopyridine2-Methylphenylboronic acidPd(OAc)₂ / S-PhosK₃PO₄Boc-protected (2-methylphenyl)pyrrolopyridine78% researchgate.net
Boc-protected bromopyrrolopyridine4-Methoxyphenylboronic acidPd(OAc)₂ / S-PhosK₃PO₄Boc-protected (4-methoxyphenyl)pyrrolopyridine83% researchgate.net

The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.org This reaction is particularly useful for introducing alkynyl moieties into the pyrrolo[2,3-c]pyridine scaffold, which can serve as versatile intermediates for further transformations or as key structural elements in biologically active molecules.

The utility of this reaction in the synthesis of the 6-azaindole core has been demonstrated through tandem Sonogashira coupling/intramolecular cyclization strategies. nbuv.gov.uaresearchgate.net In this approach, a substituted iodopyridine is first coupled with a terminal alkyne, and the resulting intermediate undergoes cyclization upon heating to form the pyrrolo[2,3-c]pyridine ring system. nbuv.gov.ua This same methodology can be applied to a pre-formed, halogenated pyrrolo[2,3-c]pyridine to directly install an alkynyl substituent. The reaction can be carried out under mild, and even copper-free, conditions to avoid the undesired homocoupling of alkynes. wikipedia.org

Rational Design and Combinatorial Approaches for Pyrrolo[2,3-c]pyridine Derivative Libraries

The development of novel therapeutic agents based on the pyrrolo[2,3-c]pyridine scaffold is often guided by rational design and combinatorial chemistry. researchgate.net These approaches allow for the systematic exploration of the chemical space around the core structure to optimize biological activity.

Rational, structure-based design is frequently employed in the development of kinase inhibitors. acs.org This process involves:

Target Identification: Identifying a biological target, such as a protein kinase implicated in a disease.

Molecular Modeling: Using computational tools to dock the pyrrolo[2,3-c]pyridine scaffold into the active site of the target protein. This helps to understand binding modes and identify key interactions. acs.org

Scaffold Hybridization: Merging structural fragments from known inhibitors to create novel hybrid molecules with potentially improved properties. mdpi.comacs.org

Systematic Derivatization: Designing a library of compounds where different regions of the molecule (the pyrrole, pyridine, and side chain moieties) are systematically modified with a variety of functional groups to probe structure-activity relationships (SAR). nih.gov

Combinatorial chemistry complements this approach by enabling the rapid synthesis of large libraries of these designed compounds. For instance, a combinatorial library of 6-azaindole derivatives has been synthesized using a multi-step sequence involving Wittig olefination followed by a Suzuki coupling reaction to introduce diversity at the C2 position of the ring system. researchgate.net This strategy allows for the efficient generation of numerous analogues for high-throughput screening, accelerating the discovery of lead compounds with potent and selective biological activity. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Pyrrolo 2,3 C Pyridin 1 Yl Acetic Acid Derivatives

Elucidation of Substituent Effects on Biological Activity

Systematic modifications of the pyrrolo[2,3-c]pyridine core have revealed critical insights into the structural requirements for potent LSD1 inhibition. The general structure consists of a central pyrrolo[2,3-c]pyridine core, a substituted phenyl ring (Ring A), and a side chain typically attached at the N-1 position.

Research has shown that the N-1 position of the pyrrolo[2,3-c]pyridine ring is a crucial point for modification to achieve high potency. While a simple methyl group at N-1 can confer some activity, extending this position with a linker to another cyclic moiety is a common strategy. For instance, replacement of a more complex N-1 substituent with a methyl group can lead to a significant decrease in potency.

Substitutions on the phenyl ring (Ring A) attached to the core are also critical. Hydrophilic substituents at the 4-position of this phenyl ring have been explored to improve properties. For example, a 2-hydroxypropan-2-yl group (Compound 1 ) and a 2-methoxypropan-2-yl group (Compound 2 ) were found to be potent inhibitors of LSD1. nih.gov

Furthermore, modifications on the pyrrolo[2,3-c]pyridine core itself have been investigated. A key finding is the importance of the C-2 and C-3 positions. For instance, moving a key phenyl group from the C-3 position to the C-2 position of the scaffold can lead to a substantial loss of inhibitory activity, highlighting the precise spatial arrangement required for effective binding to the LSD1 enzyme. Small, electron-donating groups at the C-7 position of the pyridine (B92270) ring portion of the scaffold have been shown to be well-tolerated or even beneficial for activity.

CompoundSubstituent at N-1Substituent on Phenyl Ring (Ring A)LSD1 IC50 (nM)
1Substituted Pyrimidine (B1678525)4-(2-hydroxypropan-2-yl)21.1
2Substituted Pyrimidine4-(2-methoxypropan-2-yl)16.5
3Substituted Pyrimidine4-(methylcarbamate)53.8
4Substituted Pyrimidine4-(methylsulfonyl)>100

Data sourced from a study on potent and reversible LSD1 inhibitors. nih.gov

Analysis of Positional Isomerism and its Impact on Target Interactions

Positional isomerism plays a defining role in the biological activity of pyrrolo[2,3-c]pyridine derivatives. The specific placement of substituents on both the heterocyclic core and its appended rings dramatically influences the molecule's ability to interact with the target enzyme.

The attachment point on the pyrrolo[2,3-c]pyridine core is fundamental. As mentioned, SAR studies have demonstrated a strong preference for substitution at the C-3 position over the C-2 position. This suggests that the geometry of the C-3 substituted isomer allows for optimal placement of key interacting groups within the active site of LSD1, whereas the C-2 isomer fails to achieve the correct orientation.

The positioning of substituents on the phenyl rings is also a critical determinant of activity. For derivatives featuring a terminal phenyl group on the N-1 side chain, the substitution pattern significantly impacts potency. For example, in a series of N-1 substituted analogs, moving a substituent from the para to the meta or ortho position of the terminal phenyl ring can drastically alter the inhibitory concentration. This sensitivity to isomerism indicates that the terminal ring likely engages in specific, directionally-sensitive interactions within a defined pocket of the enzyme.

Similarly, on the core's C-3 phenyl ring, the location of substituents is crucial. A para (4-position) substitution is often favored for accommodating groups that can enhance solubility or form additional interactions. Moving these same groups to the meta (3-position) or ortho (2-position) can lead to steric clashes or the loss of favorable contacts, resulting in diminished biological activity. These findings underscore the highly structured nature of the binding site and the importance of precise substituent placement for optimal target engagement.

Stereochemical Investigations and Their Relevance to SAR

The introduction of chiral centers into drug candidates necessitates an evaluation of the biological activities of the individual stereoisomers. In the development of pyrrolo[2,3-c]pyridine derivatives, chiral centers are often introduced through substituents, for example, on a piperidine (B6355638) ring attached to the N-1 side chain.

Detailed SAR studies on such derivatives have revealed that the stereochemistry can have a profound impact on potency. For instance, in a series of compounds bearing a substituted piperidine ring, the (R)- and (S)-enantiomers were synthesized and evaluated separately. It was discovered that one enantiomer consistently displayed significantly higher potency against the LSD1 enzyme than the other. This stereochemical preference strongly suggests that the chiral center is involved in a specific three-point interaction within the enzyme's binding pocket, where only one configuration can achieve the optimal orientation for high-affinity binding. The less active enantiomer may experience steric hindrance or be unable to form a critical hydrogen bond or hydrophobic interaction that is available to its more active counterpart. Such findings are crucial for lead optimization, as the development of a single, more active enantiomer (an eutomer) can lead to a more potent and selective drug with a better therapeutic index.

Computational and Chemoinformatic Approaches in SAR Elucidation

Computational modeling and chemoinformatics are integral tools for understanding the SAR of pyrrolo[2,3-c]pyridine derivatives and for guiding the rational design of new, more potent inhibitors. nih.gov Molecular docking simulations, in particular, have provided detailed insights into the binding mode of these compounds within the active site of LSD1. nih.gov

Docking studies have revealed that the pyrrolo[2,3-c]pyridine scaffold typically anchors the molecule into the active site through key interactions. The nitrogen atom of the pyridine ring often acts as a hydrogen bond acceptor, forming a crucial hydrogen bond with a backbone amide proton of a key amino acid residue in the hinge region of the enzyme. nih.gov The pyrrole (B145914) nitrogen (N-H) can also act as a hydrogen bond donor.

These computational approaches allow researchers to visualize and analyze interactions at an atomic level, providing a structural basis for the observed SAR and enabling a more efficient, structure-guided optimization process. acs.org

Mechanistic Investigations and Biological Target Interactions of Pyrrolo 2,3 C Pyridin 1 Yl Acetic Acid Derivatives

Identification and Characterization of Protein and Enzyme Targets

Comprehensive searches of scientific databases and literature reveal a significant gap in the specific characterization of protein and enzyme targets for Pyrrolo[2,3-c]pyridin-1-yl-acetic acid. Research has predominantly focused on other derivatives within the pyrrolopyridine class.

Kinase Inhibition Profiles and Selectivity

No specific data on the kinase inhibition profile or selectivity of this compound has been publicly reported. However, the pyrrolo[2,3-c]pyridine scaffold is a known pharmacophore used in the development of kinase inhibitors. For context, other derivatives of the parent pyrrolopyridine structures have shown activity against various kinases. For instance, certain pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase. nih.gov Similarly, the broader pyrrolo[2,3-d]pyrimidine class has been explored for the development of selective EGFR tyrosine kinase inhibitors.

It is important to note that these findings relate to derivatives and not to this compound itself. The specific acetic acid substituent at the 1-position of the pyrrole (B145914) ring would significantly influence the molecule's binding affinity and selectivity for different kinase targets, necessitating dedicated experimental evaluation.

Receptor Ligand Binding and Antagonism Studies

There is no available information from receptor ligand binding assays or antagonism studies specifically for this compound. A patent for 4-(benzoimidazol-2-yl)-thiazole compounds mentions this compound as a precursor in the synthesis of CXCR3 modulators, which are G-protein coupled receptor binders. google.com This suggests a potential, though unconfirmed, utility of this compound in the synthesis of receptor-active molecules. However, direct evidence of its own receptor binding properties is absent from the literature.

Modulation of Specific Enzyme Activities

Detailed studies on the modulation of specific enzyme activities by this compound are not available. The broader class of pyrrolo[2,3-c]pyridines has been investigated as inhibitors of enzymes such as Lysine-Specific Demethylase 1 (LSD1), where they have shown potent and reversible inhibitory activity. theraindx.comresearchgate.net These derivatives, however, possess different substitution patterns compared to the acetic acid moiety in the compound of interest. The influence of the acetic acid group on the inhibition of such enzymes remains to be determined.

Interaction with Ubiquitin-Specific Protease 7 (USP7)

No published research directly investigates or reports an interaction between this compound and Ubiquitin-Specific Protease 7 (USP7). While inhibitors of USP7 are of significant interest in cancer research, the potential for this specific compound to act as a USP7 inhibitor is currently unknown.

Interrogation of Cellular Pathways and Processes

Influence on Cell Cycle Progression and Arrest Mechanisms

There is no specific information available regarding the influence of this compound on cell cycle progression or arrest mechanisms. While some colchicine-binding site inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to arrest the cell cycle in the G2/M phase, this pertains to a different isomer and different derivatives. nih.gov The cellular effects of this compound have not been characterized.

Interference with Microtubule Network Dynamics

Derivatives of pyrrolo[2,3-c]pyridine and related pyrrole-based compounds have been identified as potent agents that interfere with the dynamic nature of the microtubule network, a critical component of the cellular cytoskeleton. nih.gov Microtubules are essential for a variety of cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. researchgate.net The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their function. researchgate.net Disruption of this delicate equilibrium can lead to mitotic arrest and subsequently trigger apoptosis, or programmed cell death, making microtubule-targeting agents a cornerstone of cancer chemotherapy. nih.govresearchgate.net

The mechanism of action for many pyrrole-based compounds involves the inhibition of tubulin polymerization. nih.gov Tubulin heterodimers (composed of α- and β-tubulin subunits) are the building blocks of microtubules. Certain pyrrolo[2,3-c]pyridine derivatives function by binding to specific sites on tubulin, thereby preventing the assembly of these subunits into microtubules. nih.gov For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors that bind to the colchicine-binding site on β-tubulin. nih.gov This binding event sterically hinders the conformational changes required for tubulin to incorporate into a growing microtubule, thus shifting the equilibrium towards depolymerization. nih.gov

Immunostaining studies have visually confirmed the disruptive effects of these compounds on the microtubule network. Treatment of cells with active pyrrolo[3,2-c]pyridine derivatives leads to a noticeable disorganization of the intricate microtubule filaments. nih.gov This disruption of microtubule dynamics leads to a halt in the cell cycle, typically at the G2/M phase, as the cell is unable to form a functional mitotic spindle necessary for chromosome segregation. nih.govnih.gov The prolonged mitotic arrest ultimately activates the apoptotic cascade, leading to the elimination of the affected cells. nih.gov The interference with microtubule network dynamics represents a key mechanism through which certain this compound derivatives may exert their biological effects. nih.govnih.gov

Molecular Modeling and Docking Simulations for Binding Mode Analysis

To elucidate the molecular interactions between this compound derivatives and their biological targets, computational methods such as molecular modeling and docking simulations are invaluable tools. These techniques provide insights into the binding mode, affinity, and specificity of a ligand for its protein receptor at an atomic level. sci-hub.semdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. sci-hub.se For pyrrolopyridine derivatives, docking studies have been employed to understand their interaction with various protein targets, including protein kinases and tubulin. nih.govsci-hub.senih.gov

In a typical docking protocol, the three-dimensional structures of both the ligand (e.g., a this compound derivative) and the target protein are used as inputs. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the binding site of the protein, calculating a score for each pose to estimate the binding affinity. sci-hub.se

The results of these simulations reveal crucial details about the ligand-protein interactions, such as:

Hydrogen Bonds: These are critical for the specificity and stability of the binding. For example, docking studies of 1H-pyrrolo[3,2-c]pyridine derivatives with tubulin have shown the formation of hydrogen bonds with key amino acid residues like Thrα179 and Asnβ349 at the colchicine-binding site. nih.gov Similarly, pyrrolo[2,3-d]pyrimidin-4-amine derivatives targeting Janus Kinase 1 (JAK1) were found to form hydrogen bonds with residues Glu957 and Leu959. nih.gov

Electrostatic Interactions: These arise from the attraction or repulsion of charged groups on the ligand and the protein. nih.gov

Molecular dynamics (MD) simulations can further refine the docked poses, providing a dynamic view of the ligand-protein complex over time and assessing the stability of the predicted interactions. mdpi.comnih.gov

Compound ClassProtein TargetKey Interacting ResiduesInteraction TypeReference
1H-pyrrolo[3,2-c]pyridine derivativesTubulin (Colchicine site)Thrα179, Asnβ349Hydrogen Bond nih.gov
pyrrolo[2,3-d]pyrimidin-4-amine derivativesJanus Kinase 1 (JAK1)Glu957, Leu959, Gly887Hydrogen Bond nih.gov
pyrrolo[2,3-b]pyridine derivativesc-Met KinaseMet1160, Asp1222Hydrogen Bond sci-hub.se

Beyond just identifying the binding mode, computational models can be developed to predict the binding affinity of novel compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) is a common approach where a statistical model is built to correlate the chemical structures of a series of compounds with their biological activities. nih.gov

For pyrrolopyridine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. sci-hub.senih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where certain physicochemical properties (e.g., steric bulk, electrostatic charge, hydrophobicity) are favorable or unfavorable for activity. sci-hub.se

The general workflow for predictive modeling of binding affinity includes:

Data Set Collection: A series of this compound analogues with experimentally determined binding affinities (e.g., IC50 or Ki values) is compiled.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold or their docked conformation.

Descriptor Calculation: Various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields in CoMFA/CoMSIA) are calculated for each molecule.

Model Generation and Validation: Statistical methods, such as partial least squares (PLS) regression, are used to build a mathematical model correlating the descriptors with the binding affinities. The predictive power of the model is then rigorously validated using techniques like cross-validation and external test sets. nih.gov

These predictive models serve as valuable tools in the drug discovery process, enabling the virtual screening of large compound libraries and the rational design of new derivatives with potentially improved binding affinity. sci-hub.senih.gov Machine learning and deep learning models are also increasingly being used to predict protein-ligand binding affinity with greater accuracy. nih.govox.ac.uk

Structure-Kinetic Relationship (SKR) Studies to Assess Binding Durability

While the affinity of a drug for its target (a thermodynamic parameter) is important, the duration of the drug-target interaction (a kinetic parameter) is increasingly recognized as a critical determinant of its pharmacological effect. nih.gov The concept of drug-target residence time, which describes how long a drug remains bound to its target, is a key aspect of binding durability. nih.gov Structure-Kinetic Relationship (SKR) studies aim to understand how modifications to the chemical structure of a compound influence its binding kinetics, specifically the association (kon) and dissociation (koff) rate constants. nih.govnih.gov

For compounds related to this compound, such as pyrrolopiperidinone acetic acids, SKR studies have been conducted to optimize their binding kinetics. nih.gov These studies revealed that certain structural modifications could lead to compounds with slow dissociation rates from their target receptor, resulting in a prolonged duration of action. nih.gov

The assessment of binding durability typically involves:

Kinetic Assays: These experiments measure the rates of association and dissociation of the ligand-receptor complex. Techniques like surface plasmon resonance (SPR) or radioligand binding assays can be used to determine kon and koff.

Computational Approaches: Molecular dynamics simulations can be employed to study the dissociation process of a ligand from its binding site, providing insights into the structural features that contribute to a long residence time. nih.gov

Key findings from SKR studies on related compounds indicate that subtle changes in the molecular structure can have a profound impact on the dissociation rate. nih.gov For instance, the introduction of specific functional groups that form strong and stable interactions with the target protein, or that induce a conformational change in the protein that "locks" the ligand in place, can significantly slow down the dissociation process. nih.gov By systematically modifying the structure of this compound and evaluating the binding kinetics of the resulting analogues, it is possible to establish an SKR. This allows for the rational design of compounds with an optimized residence time, potentially leading to improved efficacy and a more durable biological response. nih.gov

Compound SeriesTargetKey SKR FindingOutcomeReference
Pyrrolopiperidinone acetic acidsCRTh2 ReceptorOptimization of substituents led to slow-dissociation kinetics.Analogues with long receptor residence half-lives (up to 23 h) were developed. nih.gov
FAK InhibitorsFocal Adhesion Kinase (FAK)Hydrophobic interactions with the DFG-helical region were crucial for slow dissociation.Provided a structural rationale for kinetic selectivity over the related kinase PYK2. nih.gov

Analytical and Spectroscopic Characterization Techniques in Pyrrolo 2,3 C Pyridin 1 Yl Acetic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While specific, publicly available, peer-reviewed spectra for Pyrrolo[2,3-c]pyridin-1-yl-acetic acid are not widespread, its structure can be confidently predicted based on the well-understood principles of NMR and the known spectral data of its parent heterocycle, 1H-pyrrolo[2,3-c]pyridine (also known as 6-azaindole). The addition of the N-acetic acid moiety induces predictable changes in the chemical shifts of the core ring system.

¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms. For this compound, distinct signals are expected for the protons on the pyridine (B92270) ring, the pyrrole (B145914) ring, and the acetic acid side chain. The methylene (B1212753) protons of the acetic acid group (-CH₂COOH) are expected to appear as a singlet, deshielded by the adjacent nitrogen and carboxylic acid group. The carboxylic acid proton (-COOH) would typically appear as a broad singlet at a significantly downfield chemical shift. The protons on the bicyclic ring system would show characteristic coupling patterns (doublets, triplets, or doublets of doublets) based on their relationship to neighboring protons.

Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-C(2)7.0 - 7.5Doublet
H-C(3)6.5 - 7.0Doublet
H-C(4)7.8 - 8.3Doublet
H-C(5)7.2 - 7.7Doublet of Doublets
H-C(7)8.8 - 9.2Singlet/Doublet
-CH₂-5.0 - 5.5Singlet
-COOH10.0 - 13.0Broad Singlet

Note: Predicted values are based on the structure and data from analogous compounds. Actual experimental values may vary based on solvent and other conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would clearly show the carbonyl carbon of the carboxylic acid group at a characteristic downfield position (typically >170 ppm). The methylene carbon of the acetic acid group and the nine distinct carbons of the pyrrolopyridine ring system would also be identifiable.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O170 - 175
C(7a)145 - 150
C(7)140 - 145
C(3a)128 - 133
C(4)125 - 130
C(2)120 - 125
C(5)115 - 120
C(3)100 - 105
-CH₂-48 - 55

Note: Predicted values are based on the structure and data from analogous compounds. Actual experimental values may vary based on solvent and other conditions.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons), confirming the connectivity of protons within the pyridine and pyrrole rings. For example, it would show a cross-peak between the H-C(4) and H-C(5) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal (e.g., linking the H-C(2) signal to the C(2) signal).

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (molecular formula C₉H₈N₂O₂), the theoretical exact mass is 176.0586 u. In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as its protonated molecule [M+H]⁺.

Experimental data from patent literature confirms the preparation of this compound, reporting a protonated molecule consistent with the expected molecular weight. google.com

Mass Spectrometry Data for this compound

IonTheoretical m/zExperimental m/z google.comTechnique
[M+H]⁺177.0664177.43LC-MS (ESI)

Note: The experimental value is from a low-resolution instrument as reported in the source.

Fragmentation analysis would be expected to show characteristic losses from the parent ion. Common fragmentation pathways would include the loss of the carboxylic acid group (a neutral loss of 45 Da for -COOH) or the entire acetic acid side chain (a loss of 59 Da for -CH₂COOH), leading to a fragment ion corresponding to the stable 1H-pyrrolo[2,3-c]pyridine cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit several characteristic absorption bands.

The most prominent features would be associated with the carboxylic acid group: a very broad absorption band for the O-H stretch and a strong, sharp absorption for the C=O (carbonyl) stretch. Additionally, absorptions corresponding to the C-H, C=C, C-N, and C=N bonds of the aromatic heterocyclic ring system would be present.

Expected IR Absorption Bands for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Broad, Strong
Aromatic/AlkeneC-H stretch3000 - 3100Medium
MethyleneC-H stretch2850 - 2960Medium
Carboxylic AcidC=O stretch1700 - 1750Strong
Aromatic RingsC=C / C=N stretch1450 - 1650Medium-Strong
Acetic AcidC-O stretch1210 - 1320Strong
Aromatic RingC-N stretch1180 - 1360Medium

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. This comparison serves as a crucial check for the purity and correctness of the empirical formula.

For this compound, the molecular formula is C₉H₈N₂O₂. The calculated elemental composition provides a benchmark against which an experimental result can be validated.

Theoretical Elemental Composition of C₉H₈N₂O₂

ElementSymbolAtomic WeightMolar Mass ContributionPercentage (%)
CarbonC12.011108.09961.36%
HydrogenH1.0088.0644.58%
NitrogenN14.00728.01415.91%
OxygenO15.99931.99818.17%
Total 176.175 100.00%

Chromatographic Methods for Purification and Purity Assessment (e.g., TLC, Column Chromatography)

In the synthesis of this compound and its analogs, chromatographic techniques are indispensable for monitoring reaction progress, isolating the target compounds from crude reaction mixtures, and assessing the purity of the final product. Thin-Layer Chromatography (TLC) and Column Chromatography are fundamental methods employed for these purposes, relying on the differential partitioning of compounds between a stationary phase and a mobile phase. pageplace.de

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid and economical analytical technique used to qualitatively monitor the progress of a chemical reaction and to identify the appropriate solvent system for larger-scale purification. jistox.in In the context of pyrrolopyridine synthesis, TLC is typically performed on plates coated with a stationary phase, such as silica (B1680970) gel 60 F254. rsc.org A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates, depending on their polarity and affinity for the stationary phase. pageplace.de

The separation is visualized under UV light (typically at 254 nm) or by staining with a chemical reagent, such as potassium permanganate (B83412) or vanillin. rsc.org The position of a compound is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. jistox.in An Rf value is characteristic for a specific compound in a particular solvent system, and a pure compound should ideally appear as a single spot on the TLC plate. rsc.org

Researchers have utilized various solvent systems for the TLC analysis of related pyrrole and pyrrolopyridine structures. The choice of eluent is critical for achieving effective separation. For instance, mixtures of ethyl acetate (B1210297) (EtOAc) and a nonpolar solvent like n-pentane or petroleum ether (PE) are common. The polarity of the mobile phase is adjusted by changing the ratio of the solvents to optimize the separation of components. rsc.orgnih.gov

Table 1: Examples of TLC Systems for Pyrrole and Pyrrolopyridine Derivatives Data is based on structurally related compounds as illustrative examples.

Compound Type Solvent System (Mobile Phase) Rf Value Visualization Source
N-Methyl-N-((6-((pyridin-2-ylmethyl)amino)pyridin-3-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Acetone (B3395972)/DCM (1:1) 0.34 UV nih.gov
N-((6-(Benzylamino)pyridin-3-yl)methyl)-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine EtOAc/n-pentane (8:2) 0.40 UV nih.gov
N-Methyl-N-((6-(((6-(trifluoromethyl)pyridin-3-yl)methyl)amino)pyridin-3-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Acetone/DCM (1:1) 0.56 UV mdpi.com
2-Methyl-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrole PE : EtOAc (19:1) 0.28 UV, Vanillin rsc.org
2-Ethyl-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrole PE : EtOAc (19:1) 0.33 UV, Vanillin rsc.org

Column Chromatography

For the preparative purification of this compound and its intermediates, column chromatography is the most frequently used method. clockss.org This technique operates on the same principles as TLC but on a much larger scale, allowing for the isolation of milligram to gram quantities of the desired product. rsc.org The process involves packing a glass column with a stationary phase, typically silica gel (200-300 mesh). clockss.org

The crude product from a reaction is concentrated and loaded onto the top of the silica gel column. Then, a carefully selected solvent system (eluent), often predetermined by TLC analysis, is passed through the column. researchgate.net The components of the mixture travel down the column at different rates, separating into distinct bands. These bands are collected as individual fractions as they exit the column (elute). The purity of the collected fractions is subsequently assessed by TLC before combining the pure fractions and evaporating the solvent to yield the purified compound. clockss.orgresearchgate.net

The selection of the eluent system is crucial. A single solvent or, more commonly, a gradient of solvents with increasing polarity is used to effectively separate the target compound from byproducts and unreacted starting materials. For example, purification of various pyrrolopyridine derivatives has been successfully achieved using solvent systems like ethyl acetate in petroleum ether, methanol (B129727) in dichloromethane (B109758) (CH2Cl2), or acetone in dichloromethane. nih.govclockss.org

Table 2: Examples of Column Chromatography Purification for Pyrrolopyridine and Related Heterocycles Data is based on structurally related compounds as illustrative examples.

Compound Class Stationary Phase Eluent (Mobile Phase) Outcome Source
Pyrrolo[2,3-d]pyrimidine derivative Silica gel Acetone/DCM (1:1) Isolation of product (72% yield) nih.gov
Pyrrolo[2,3-d]pyrimidine derivative Silica gel EtOAc/n-pentane (8:2) Isolation of product (54% yield) nih.gov
Pyrrolo[2,3-d]pyrimidine analogue Silica gel CH2Cl2: MeOH (20: 1) Isolation of product (89% yield) clockss.org
Pyrrolo[1,2-b]pyridazine derivative Silica gel Petroleum ether : EtOAc (30:1) Isolation of product (91% yield) rsc.org
Pyrrolo[3,2-c]pyridine derivative Silica gel Hexane-ethyl acetate (4:1 to 1:1) Purification of final compound nih.gov

By employing these chromatographic methods, researchers can effectively purify synthesized compounds like this compound, ensuring that the material used for subsequent spectroscopic characterization and further studies is of high purity.

Theoretical and Computational Studies on Pyrrolo 2,3 C Pyridin 1 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to investigate the electronic structure, reactivity descriptors, and spectroscopic properties of azaindole scaffolds. mdpi.comnih.gov The electronic nature of the Pyrrolo[2,3-c]pyridine core is significantly influenced by the position of the nitrogen atom in the pyridine (B92270) ring, which modulates the electron density distribution across the bicyclic system. pharmablock.com

Calculations on various pyrrolopyridine isomers reveal that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of electronic behavior. The HOMO is typically localized on the electron-rich pyrrole (B145914) ring, while the LUMO is distributed across the pyridine moiety. ias.ac.in The energy gap between the HOMO and LUMO (E_gap) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

The reactivity of the Pyrrolo[2,3-c]pyridin-1-yl-acetic acid can be further understood by analyzing its molecular electrostatic potential (MEP) map. The MEP surface visualizes the charge distribution, highlighting electrophilic and nucleophilic sites. For azaindoles, the nitrogen of the pyridine ring typically represents a region of negative potential (nucleophilic), making it a primary site for hydrogen bonding. researchgate.net Conversely, the N-H proton of the pyrrole ring is an electrophilic site. The carboxylic acid group introduces additional sites for electrostatic interactions, significantly influencing the molecule's binding capabilities.

Table 1: Representative Calculated Electronic Properties for Azaindole Isomers Note: These are illustrative values based on DFT calculations for generic azaindole scaffolds to show comparative trends. Actual values for this compound would require specific calculation.

IsomerHOMO (eV)LUMO (eV)E_gap (eV)Dipole Moment (Debye)
4-Azaindole-5.98-0.855.131.85
5-Azaindole-6.05-0.925.133.51
6-Azaindole (B1212597)-6.10-0.895.213.12
7-Azaindole (B17877)-6.02-0.795.231.55

These calculations are instrumental in predicting how the molecule will interact with other chemical species, including biological macromolecules, and in explaining its spectroscopic characteristics. mdpi.com

Conformational Analysis and Molecular Mechanics Modeling

The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound is crucial for understanding how it might orient itself within a biological target's binding site. The key conformational feature is the orientation of the acetic acid side chain relative to the plane of the bicyclic azaindole ring.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful techniques used to explore the potential energy surface of a molecule and identify its stable conformers. nih.gov For molecules like 7-azaindole-3-acetic acid, studies have shown that the side chain has preferred orientations that minimize steric hindrance and optimize intramolecular interactions. nih.gov It is expected that the 1-yl-acetic acid side chain of the Pyrrolo[2,3-c]pyridine isomer would similarly adopt specific low-energy conformations.

These studies often reveal that the global minimum energy conformation is one where the carboxylic acid group is positioned to act as a hydrogen bond donor or acceptor without clashing with the heterocyclic core. MD simulations can further provide insights into the dynamic behavior of the molecule in solution, showing how it transitions between different conformational states and how it interacts with solvent molecules. This dynamic picture is essential for understanding its behavior in a physiological environment.

Virtual Screening and Ligand-Based Design Methodologies

The azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors, due to its ability to mimic the purine (B94841) ring of ATP and form key hydrogen bonds with the hinge region of kinase active sites. researchgate.netnih.govnih.gov This makes this compound and its derivatives attractive candidates for drug discovery programs.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govfrontierspartnerships.org Given a library of compounds, a virtual screening campaign could use the Pyrrolo[2,3-c]pyridine scaffold as a query to find molecules with similar structural features. nih.gov This can be done through structure-based methods, if the 3D structure of the target is known, or ligand-based methods.

Ligand-based design is employed when the structure of the biological target is unknown. nih.gov These methods rely on the principle that molecules with similar structures often have similar biological activities.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. For an azaindole derivative, a pharmacophore model would likely include a hydrogen bond donor (pyrrole N-H), a hydrogen bond acceptor (pyridine N), and features from the acetic acid side chain.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models correlate the biological activity of a set of molecules with their 3D structural properties. By building a model based on known active and inactive pyrrolopyridine analogs, the activity of new compounds like this compound can be predicted. nih.gov

These methodologies are pivotal for prioritizing which compounds to synthesize and test, thereby accelerating the drug discovery process. psu.edu

Computational Predictions of Biological Activity and ADME Properties

Beyond identifying potential biological targets, computational methods are vital for predicting a compound's pharmacokinetic profile, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity. researchgate.net These in silico predictions are critical in the early stages of drug development to identify candidates with favorable drug-like properties and to flag potential liabilities, reducing the likelihood of late-stage failures. nih.gov

Various computational models, many of which are based on QSAR and machine learning, are used to predict these properties for novel structures like this compound. Predictions for related pyrrolopyrimidine and azaindole derivatives have been widely reported in the literature. researchgate.netijper.org

Key predicted properties include:

Lipinski's Rule of Five: A guideline to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

Aqueous Solubility (LogS): Affects absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Predicts whether a compound can enter the central nervous system.

Caco-2 Permeability: An in silico model for predicting human intestinal absorption.

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

hERG Inhibition: Assesses the risk of cardiac toxicity.

Ames Mutagenicity: Predicts the mutagenic potential of a compound.

Table 2: Representative Predicted ADME and Drug-Likeness Properties for a Pyrrolopyridine-Acetic Acid Scaffold Note: These values are generated by predictive models and serve as an estimation for a molecule with this core structure. They are intended for illustrative purposes.

PropertyPredicted ValueInterpretation
Molecular Weight< 500 g/mol Compliant with Lipinski's Rule
LogP (Octanol/Water)1.0 - 3.0Optimal for oral bioavailability
H-Bond Donors2Compliant with Lipinski's Rule
H-Bond Acceptors3Compliant with Lipinski's Rule
Topological Polar Surface Area (TPSA)~75 ŲGood intestinal absorption predicted
GI AbsorptionHighLikely well-absorbed from the gut
BBB PermeantNoUnlikely to cross the blood-brain barrier
CYP2D6 InhibitorNoLow risk of specific drug-drug interactions
hERG I InhibitorNoLow risk of cardiotoxicity
AMES ToxicityNoPredicted to be non-mutagenic

These computational assessments provide a holistic early-stage profile of a compound, enabling researchers to prioritize candidates with the highest probability of success in subsequent preclinical and clinical development. mdpi.com

Emerging Applications and Translational Research Directions for Pyrrolo 2,3 C Pyridin 1 Yl Acetic Acid Derivatives

Development as Radiopharmaceutical Tracers and Imaging Agents

Derivatives of the pyrrolo[2,3-c]pyridine scaffold are being actively investigated as positron emission tomography (PET) imaging agents, particularly for the in vivo quantification of neurofibrillary tangles (NFTs) composed of aggregated tau protein, a primary hallmark of Alzheimer's disease (AD) and other neurodegenerative conditions known as tauopathies. google.comnih.gov The ability to image tau deposits in the brain is crucial for the early diagnosis of AD, monitoring disease progression, and evaluating the efficacy of anti-tau therapeutic agents. google.comgoogle.com

These novel tracers are typically labeled with short-lived positron-emitting isotopes, such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C). google.comnih.gov The longer half-life of ¹⁸F (approximately 110 minutes) compared to ¹¹C (about 20 minutes) makes it more suitable for commercial distribution and clinical use, as it does not require an on-site cyclotron. nih.gov

Key characteristics for an effective tau PET tracer include high binding affinity and selectivity for tau aggregates over other protein deposits like β-amyloid plaques, the ability to cross the blood-brain barrier, low non-specific binding in the brain, and appropriate pharmacokinetics for imaging. google.comnih.gov One prominent example is [¹⁸F]-MK-6240 (6-(fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine), which has been developed as a PET agent for the quantification of NFTs. amazonaws.com Research in this area focuses on synthesizing and evaluating new pyrrolopyridine-based ligands to improve upon existing imaging agents, aiming for better diagnostic accuracy and utility in clinical trials. nih.govresearchgate.net

Table 1: Pyrrolo[2,3-c]pyridine Derivatives as Radiopharmaceutical Tracers
Compound/TracerIsotopeTargetPrimary ApplicationReference
[¹⁸F]-MK-6240¹⁸FNeurofibrillary Tangles (Tau Aggregates)PET imaging for Alzheimer's disease diagnosis and research. amazonaws.comnih.gov
Pyrrolo[2,3-c]pyridine Derivatives¹¹C, ¹⁸FTau Aggregates, β-sheet Aggregates, β-amyloid AggregatesDiagnostic PET tracers for neurodegenerative diseases. google.com
¹⁸F-Radiolabeled Pyrrolo[2,3-d]pyrimidine Ligand¹⁸FColony-Stimulating Factor 1 Receptor (CSF1R)Potential PET imaging in neuroinflammation and related disorders. nih.govresearchgate.net

Exploration as a Versatile Scaffold in Diverse Therapeutic Modalities

The pyrrolo[2,3-c]pyridine core is a privileged scaffold in drug discovery, mimicking the purine (B94841) ring of ATP and enabling it to function as a hinge-binder for numerous protein kinases. nih.gov This versatility has led to its exploration in a wide array of therapeutic areas, most notably in oncology and inflammatory diseases.

Kinase Inhibition: Many pyrrolopyridine derivatives have been designed as potent kinase inhibitors. nih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases like cancer.

FMS Kinase (CSF-1R): This receptor tyrosine kinase is over-expressed in various cancers (ovarian, prostate, breast) and inflammatory disorders like rheumatoid arthritis. nih.gov Pyrrolo[3,2-c]pyridine derivatives have been developed as potent and selective FMS kinase inhibitors, demonstrating anti-proliferative activity against cancer cell lines and potential anti-inflammatory effects. nih.govmdpi.com

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in tumor development. nih.gov 7H-pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as FAK inhibitors, with compounds showing potent enzymatic inhibition and the ability to induce apoptosis and suppress migration in cancer cells. nih.gov

Glycogen Synthase Kinase 3β (GSK-3β): A novel pyrrolo[2,3-b]pyridine compound was identified as a potent GSK-3β inhibitor, a key target in Alzheimer's disease research. nih.gov Molecular docking studies showed that the pyrrolo[2,3-b]pyridine skeleton fits well into the ATP-binding pocket of the enzyme. nih.gov

Anticancer Applications Beyond Kinase Inhibition: The scaffold's utility extends to other anticancer mechanisms. A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors, targeting tubulin polymerization. tandfonline.comnih.gov These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells, with some exhibiting potent activities against HeLa, SGC-7901, and MCF-7 cell lines. tandfonline.comnih.gov

The adaptability of the pyrrolo[2,3-c]pyridine scaffold allows for its use in molecular hybridization and scaffold hopping strategies to create novel inhibitors with improved potency and selectivity for various therapeutic targets. acs.orgmdpi.com

Table 2: Therapeutic Applications of Pyrrolo[2,3-c]pyridine Scaffolds
Derivative ClassBiological TargetTherapeutic AreaMechanism of ActionReference
Pyrrolo[3,2-c]pyridine derivativesFMS Kinase (CSF-1R)Oncology, Inflammatory DisordersInhibition of FMS kinase, reducing proliferation of cancer cells and macrophage activity. nih.gov
7H-pyrrolo[2,3-d]pyrimidine derivativesFocal Adhesion Kinase (FAK)OncologyInhibition of FAK, leading to apoptosis and reduced cell migration. nih.gov
1H-pyrrolo[3,2-c]pyridine derivativesTubulin (Colchicine-binding site)OncologyInhibition of tubulin polymerization, causing G2/M phase cell cycle arrest and apoptosis. tandfonline.comnih.gov
Pyrrolo[2,3-b]pyridine derivativesGlycogen Synthase Kinase 3β (GSK-3β)Neurodegenerative Disease (Alzheimer's)Inhibition of GSK-3β activity. nih.gov
Pyrrolo[2,3-b]pyridine-based compoundsColony-Stimulating Factor-1 Receptor (CSF-1R)Oncology (Colorectal Cancer)Potent inhibition of CSF-1R activity. acs.org

Green Chemistry Principles in the Sustainable Synthesis of Pyrrolo[2,3-c]pyridine Compounds

The synthesis of azaindole cores, including the pyrrolo[2,3-c]pyridine framework, is an active area of research, with a growing emphasis on applying green chemistry principles to make these processes more environmentally benign, economical, and efficient. researchgate.net Traditional organic synthesis often involves energy-intensive steps and the use of hazardous materials, prompting a shift towards more sustainable methodologies. researchgate.net

Key green chemistry strategies applied to azaindole synthesis include:

Use of Alternative Energy Sources: Microwave (MW) and ultrasound (US) irradiation are increasingly used as alternatives to conventional heating. researchgate.net These methods can significantly reduce reaction times, improve yields, and enhance energy efficiency. For instance, an efficient synthesis of 7-azaindole (B17877) ring systems has been reported using an iron catalyst under microwave irradiation. researchgate.net

Eco-Friendly Catalysts: There is a move away from expensive and toxic heavy metal catalysts towards more abundant, inexpensive, and non-toxic alternatives like iron and cobalt. researchgate.net Iron- and cobalt-catalyzed Sonogashira coupling reactions are becoming central to the formation of carbon-carbon bonds in azaindole synthesis. researchgate.net

Metal-Free Reactions: Developing synthetic routes that avoid metal catalysts altogether is a primary goal of green chemistry. A metal-free cycloisomerization of 5-nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine (B8487062) has been developed for the scalable synthesis of 5-nitro-7-azaindole, a key intermediate for anticancer compounds. acs.org

Atom Economy and Process Simplification: Synthetic strategies are designed to maximize the incorporation of starting materials into the final product (high atom economy) and reduce the number of steps. One-pot methods, such as the selective synthesis of 7-azaindoles and 7-azaindolines from 2-fluoro-3-methylpyridine (B30981) and arylaldehyde, exemplify this approach. rsc.org These methods also aim to eliminate the need for chromatography, a material- and energy-consuming purification process. researchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or methanol (B129727), is another critical aspect. nih.gov

These sustainable approaches, including the Bartoli and Fischer indole (B1671886) syntheses adapted for azaindoles, are crucial for the large-scale, cost-effective, and environmentally responsible production of pyrrolo[2,3-c]pyridine derivatives for pharmaceutical development. nbuv.gov.uaresearchgate.net

Patent Landscape and Commercialization Trends for Pyrrolo[2,3-c]pyridine Derivatives

The therapeutic potential of the pyrrolo[2,3-c]pyridine scaffold is reflected in a robust and growing patent landscape. Numerous patents have been filed covering novel derivatives, their synthesis, and their application in treating a wide range of diseases. nih.gov A review of patents published between 2010 and 2016 highlights the significant focus on these compounds as anticancer agents, particularly as kinase inhibitors. nih.gov

Patents for pyrrolo[2,3-c]pyridine derivatives disclose their utility in various therapeutic contexts:

Oncology: As kinase inhibitors targeting pathways involved in cell proliferation and survival. nih.gov

Neurodegenerative Diseases: As imaging agents for diagnosing conditions like Alzheimer's disease. nih.govgoogle.com

Gastrointestinal Disorders: As reversible proton pump inhibitors for treating acid-related conditions. google.com

Neurological and Psychiatric Disorders: As modulators of H3 receptors, with potential applications in cognitive and sleep disorders. google.com

The commercialization of these derivatives is exemplified by the success of Vemurafenib (Zelboraf®). rsc.org Vemurafenib is a potent B-Raf enzyme inhibitor built on a pyrrolo[2,3-b]pyridine (7-azaindole) scaffold and is an approved medication for the treatment of late-stage melanoma. nih.govrsc.org This success underscores the viability of the azaindole nucleus as a core structure for marketable therapeutic agents.

The ongoing research and patent filings suggest that the commercial pipeline for pyrrolo[2,3-c]pyridine-based drugs and diagnostics will continue to expand. The focus remains on developing more selective and potent compounds to improve efficacy and overcome challenges such as drug resistance.

Table 3: Selected Patents for Pyrrolo[2,3-c]pyridine Derivatives
Patent NumberAssigneeClaimed Therapeutic Application/UtilityReference
WO2015188368A1Merck, Sharpe and Dohme, Inc.Imaging agents for neurofibrillary tangles (tau aggregates) in Alzheimer's disease. google.comnih.gov
US7348323B2Not specified in sourceTreatment and/or prevention of diseases associated with the modulation of H3 receptors. google.com
DK1784404T3Not specified in sourceReversible proton pump inhibitors for disorders of the alimentary tract (e.g., ulcers, gastritis). google.com
CN102746295ANot specified in sourcePreparation method for 4-substituted-7-azaindole, an intermediate for anti-cancer compounds. google.com

Q & A

Q. What are the standard synthetic routes for Pyrrolo[2,3-c]pyridin-1-yl-acetic acid, and how are intermediates characterized?

The synthesis typically begins with heterocyclic precursors such as 2-amino-3-nitro-4-methylpyridine. A key intermediate, 7-chloropyrrolo[2,3-c]pyridine, is generated via cyclization and functionalization steps. Acetic acid moieties are introduced through nucleophilic substitution or coupling reactions. Characterization involves ¹H/¹³C NMR for structural confirmation and HPLC for purity assessment (>95%). For example, intermediates like 1-Boc-3-pyrrolidineacetic acid (CAS 175526-97-3) are analyzed using these methods .

Q. How is the cytotoxicity of this compound evaluated in preclinical models?

In vitro cytotoxicity is assessed using human cancer cell lines (e.g., A431, a high-EGFR-expression line). Protocols include:

  • MTT/PrestoBlue assays for cell viability.
  • Dose-response curves (IC₅₀ calculations).
  • Comparative analysis against control compounds (e.g., purine analogs). Data interpretation focuses on selective toxicity, particularly in p53-deficient models .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl at position 7) enhance antiproliferative activity by 2–3 fold in EGFR-overexpressing cells.
  • Scaffold rigidity : Fused pyridine rings improve binding to ATP pockets in kinases.
    Advanced methods include molecular docking (e.g., AutoDock Vina) to predict interactions with EGFR or other targets .

Q. What strategies address conflicting cytotoxicity data across cell lines?

Contradictions often arise from variations in cell line genetics (e.g., p53 status) or assay conditions. Mitigation involves:

  • Orthogonal assays : Combine MTT with clonogenic survival or apoptosis markers (Annexin V/PI).
  • Mechanistic studies : RNA-seq or phosphoproteomics to identify off-target effects.
    For example, derivatives showing high A431 activity but low efficacy in p53-wildtype lines suggest p53-independent pathways .

Q. How is this compound optimized for blood-brain barrier (BBB) penetration in neuroimaging applications?

Patent data (EP 2015/191506) highlights:

  • Lipophilicity adjustments : LogP optimization via trifluoromethyl or methyl groups.
  • In vivo PET/MRI validation : Radiolabeled analogs (e.g., ¹⁸F derivatives) are tested in tauopathy models for neurofibrillary tangle imaging .

Q. What advanced synthetic methodologies enable scalable production of this compound derivatives?

Recent approaches include:

  • Transition metal catalysis : Pd(PPh₃)₄-mediated Suzuki coupling for aryl group introduction (Scheme 5, ).
  • Cycloaddition reactions : Benzyne-mediated [4+2] aza-Diels-Alder reactions to construct fused rings (e.g., pyrrolo[2,3-c]isoquinolines) .

Q. How are impurities or degradation products analyzed in this compound batches?

Regulatory-grade analysis uses:

  • HPLC-MS/MS : To detect trace impurities (e.g., deacetylated byproducts).
  • Forced degradation studies : Exposure to heat, light, or pH extremes to identify stability liabilities.
    Example: A derivative with 95% purity (CAS 937605-80-6) showed <0.5% impurities under accelerated storage conditions .

Methodological Resources

  • Synthetic Protocols : Refer to KR100958829B1 for proton pump inhibitor derivatives .
  • Analytical Standards : Use PubChem data (CIDs 1235865-75-4, 392-09-6) for comparative spectral libraries .
  • Safety Guidelines : Adopt GHS Category 4 protocols (acute toxicity; H315/H319) for handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.